N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(7-10-3-2-6-17-10)15-12(16)11-8-13-4-5-14-11/h2-6,8-9H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDKYQZGMQYAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide typically involves the acylation of pyrazine-2-carboxylic acid with 1-(furan-2-yl)propan-2-amine. This reaction is usually carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous conditions to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Continuous flow reactors could be employed for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted furan and pyrazine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide can act as potent inhibitors of specific enzymes and receptors involved in cancer progression. For instance, studies have shown that related pyrazine derivatives exhibit significant activity against androgen receptors, which are critical in the development of prostate cancer. The compound's potential as an androgen receptor modulator positions it as a candidate for therapeutic strategies targeting AR-dependent cancers .
Antibacterial and Antifungal Properties
The compound's structural similarities to known antibacterial and antifungal agents suggest potential applications in treating infections. Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial therapy .
Synthesis and Characterization
This compound can be synthesized through multi-step reactions involving furan and pyrazine derivatives. The synthesis typically requires specific reagents and optimized conditions (temperature, pressure) to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and properties .
Structure-Activity Relationship Studies
Understanding the relationship between the compound's structure and its biological activity is crucial for optimizing its therapeutic potential. Research has demonstrated that modifications to the furan or pyrazine rings can significantly affect the potency of the compound against various biological targets. For example, substituting different functional groups on the furan ring has been shown to enhance inhibitory activity against certain enzymes, highlighting the importance of structural variations in drug design .
Case Studies
Inhibition of Histone Acetyltransferases
A case study focusing on similar pyrazine derivatives revealed their ability to inhibit histone acetyltransferases (HATs), which play a vital role in gene transcription regulation. The study indicated that specific substitutions on the pyrazine ring could lead to enhanced inhibitory effects, suggesting that this compound may also exhibit similar mechanisms of action .
Therapeutic Development for AR-dependent Conditions
Another significant application involves developing therapies for conditions reliant on androgen receptor activity. Compounds structurally related to this compound have shown promise in preclinical models for treating prostate cancer by acting as selective androgen receptor modulators (SARMs). These findings underscore the compound's potential in pharmaceutical formulations aimed at AR-targeted therapies .
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the pyrazine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Alkylamino substituents (e.g., in 5-Alkylamino-N-phenyl derivatives) enhance antimycobacterial potency compared to halogens .
- tuberculosis.
Stability and Degradation
Stability studies on pyrazine-2-carboxamides reveal degradation patterns:
Biological Activity
N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article summarizes the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a pyrazine ring substituted with a furan group, which is known to influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory properties. For instance, 1-furan-2-yl-3-pyridin-2-yl-propenone has been characterized for its anti-inflammatory effects, suggesting that derivatives like this compound may exhibit similar activities through inhibition of pro-inflammatory cytokines or pathways .
- Antimicrobial Activity : Pyrazine derivatives have shown promise as antimicrobial agents. Research indicates that certain pyrazine compounds inhibit the growth of various bacteria, including strains resistant to conventional antibiotics . The presence of the furan moiety may enhance this activity by increasing membrane permeability or interfering with metabolic processes in bacteria.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, related compounds have been studied for their ability to inhibit pantothenate kinase (PANK), which is crucial in coenzyme A biosynthesis . This inhibition can lead to altered cellular metabolism and may provide therapeutic benefits in conditions like neurodegeneration.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Reduction in cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme inhibition | Inhibition of PANK activity |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Anti-inflammatory Properties : A study demonstrated that 1-furan-2-yl derivatives significantly reduced inflammation markers in animal models. This suggests that N-[1-(furan-2-yl)propan-2-yl]pyrazine derivatives could be effective in treating inflammatory diseases .
- Antimicrobial Efficacy : Research on pyrazine derivatives indicated that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 50 µM for certain strains . This suggests a potential application in antibiotic development.
- Enzyme Inhibition Studies : Investigations into the inhibition of PANK showed that certain pyrazine derivatives could effectively modulate enzyme activity, leading to decreased levels of coenzyme A in cellular models. This could have implications for metabolic disorders and neurodegenerative diseases where PANK activity is compromised .
Q & A
Q. What are the common synthetic routes for preparing N-[1-(furan-2-yl)propan-2-yl]pyrazine-2-carboxamide?
The compound is synthesized via condensation reactions between pyrazine-2-carboxylic acid derivatives and amines (e.g., 1-(furan-2-yl)propan-2-amine). Coupling agents like triphenylphosphite or benzotriazole-activated intermediates are typically employed to facilitate amide bond formation . For example, benzotriazole-activated pyrazinoic acid derivatives enable efficient conjugation with amines under mild conditions, yielding hybrid conjugates in high purity (71–79% yields) .
Q. How is the compound characterized structurally and analytically?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity and stereochemistry, with characteristic peaks for pyrazine (δ = 144–147 ppm in ¹³C NMR) and furan (δ = 6–8 ppm in ¹H NMR) .
- HRMS to verify molecular ion peaks (e.g., m/z [M + H]+ calcd for C₁₄H₁₃N₃O₃: 270.29) .
- X-ray crystallography for resolving crystal packing and bond parameters (e.g., triclinic P1 space group, a = 5.09 Å, b = 11.77 Å) .
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related pyrazine carboxamides exhibit:
- Anti-tubercular activity (MIC values <3.3 µg/mL) via inhibition of enoyl-ACP reductase .
- Neuroprotective potential as monoamine oxidase-B (MAO-B) inhibitors (e.g., IC₅₀ < 1 µM for analogs with fluorophenyl substituents) .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazine-2-carboxamide derivatives?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and coupling efficiency .
- Catalyst use : Triethylamine or DMAP accelerates amide bond formation .
- Temperature control : Reactions performed at 0–25°C minimize side-product formation .
- Coupling agents : Benzotriazole-based activators (e.g., POA-L-Phe-Pip) enhance regioselectivity compared to traditional carbodiimides .
Q. What structural features influence biological activity in pyrazine carboxamides?
- Furan substitution : The furan-2-yl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets like MAO-B .
- Amide conformation : Planar carboxamide geometry (C=O···H–N) stabilizes interactions with enzyme active sites (e.g., JAK3 inhibition with IC₅₀ = 27 nM) .
- Steric effects : Bulky substituents (e.g., 4-methylpiperazine) reduce off-target binding in kinase assays .
Q. How do coordination complexes of this compound behave in catalytic or material science applications?
Pyrazine carboxamides act as versatile ligands for transition metals:
- Copper(II) complexes : Form 1-D coordination polymers (e.g., [Cu(Lpz)(μ₂-N₃)]ₙ) with potential in redox catalysis or magnetic materials .
- Structural flexibility : The pyrazine-furan backbone enables tunable ligand geometry, supporting diverse coordination modes (e.g., mononuclear vs. binuclear complexes) .
Q. What analytical challenges arise in impurity profiling of related carboxamide compounds?
- Isomeric impurities : Diastereomers (e.g., Bortezomib Impurity F vs. B) require chiral HPLC for resolution .
- Degradation products : Hydrolysis of the amide bond under acidic/alkaline conditions necessitates stability studies (e.g., pH 1–9) .
- Mass spectrometry : HRMS with ESI+ ionization distinguishes impurities via exact mass (e.g., Δ < 0.005 Da) .
Q. How can computational methods aid in predicting biological targets or toxicity?
- PASS algorithm : Predicts anti-tubercular activity (Pa > 0.68) based on structural similarity to known inhibitors .
- Molecular docking : Simulates binding to MAO-B (PDB: 2H7M) or JAK3 (PDB: 4L6P) to prioritize synthesis targets .
- ADMET profiling : LogP (≈2.5) and topological polar surface area (≈80 Ų) suggest moderate bioavailability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
